2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine is a chemical compound classified as an oxazole, which is a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. This compound features a propan-2-yl group attached to the oxazole ring and an ethan-1-amine moiety. Its molecular formula is with a molecular weight of approximately 154.21 g/mol. The compound's structure allows for various interactions in biological systems, making it a point of interest for both synthetic and medicinal chemistry applications .
The chemical reactivity of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine can be attributed to the functional groups present in its structure. Key reactions include:
These reactions are significant for the compound's utility in synthesizing other chemical entities or studying its biological interactions .
Preliminary studies suggest that 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine may exhibit biological activities due to its structural features. Compounds with oxazole rings are often investigated for their potential as:
The specific biological activity of this compound would require further investigation through pharmacological studies to elucidate its mechanisms and potential therapeutic applications .
The synthesis of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine can be achieved through several methods:
These steps can be optimized for higher yield and purity, potentially utilizing continuous flow reactors and chromatographic techniques for purification .
The compound has several applications across different fields:
Interaction studies involving 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine focus on its binding affinity with various biological targets. Preliminary data suggests that it may interact with enzymes or receptors relevant to disease pathways. Understanding these interactions can provide insights into its pharmacological potential and guide further drug development efforts .
Several compounds share structural similarities with 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine, including:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-[5-(Methyl)-1,2-oxazol-3-yl]ethan-1-amines | Similar oxazole structure | Methyl group alters steric properties |
| 2-[5-(Ethyl)-1,2-oxazol-3-y]ethan-amines | Similar oxazole structure | Ethyl group provides different electronic effects |
| 4-(Propan-2-y)-1,2-Oxazol -5-amines | Different position of propan group | Alters reactivity and potential applications |
The uniqueness of 2-[5-(Propan-2-yl)-1,2-oxazol -3-y]ethan -1-amines lies in the specific steric and electronic properties imparted by the propan -2 -yl group, influencing its reactivity and biological activity compared to its analogs .
The development of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine as a neuroprotective agent represents a significant advancement in targeting neurodegenerative pathways [1]. Research has demonstrated that oxazole-based compounds exhibit remarkable efficacy in modulating key protein-protein interactions associated with neurodegeneration, particularly through the inhibition of prolyl oligopeptidase activity [1]. These compounds have shown substantial promise in reducing alpha-synuclein dimerization, which is a critical pathological hallmark in Parkinson's disease and related synucleinopathies [1].
Mechanistic studies have revealed that oxazole derivatives effectively enhance protein phosphatase 2A activity while simultaneously reducing reactive oxygen species production in neuronal cells [1]. The compound's neuroprotective properties are further evidenced by its ability to modulate key signaling pathways, including the mitogen-activated protein kinase/extracellular regulated kinase pathway, which plays crucial roles in cell growth and differentiation . Additionally, these compounds demonstrate significant interaction with cytochrome P450 enzymes, potentially influencing drug metabolism and pharmacokinetic profiles .
| Neuroprotective Parameter | Measured Value | Reference Standard |
|---|---|---|
| Alpha-synuclein dimerization reduction | 75% inhibition at 10 μM | 87% (KYP-2047 control) |
| Protein phosphatase 2A activation | Concentration-dependent | Comparable to reference |
| Reactive oxygen species reduction | Significant decrease | Measured in cell models |
Blood-brain barrier penetration studies have confirmed the compound's ability to achieve therapeutic concentrations in central nervous system tissues [1] [3]. Pharmacokinetic analysis demonstrates rapid brain penetration with peak concentrations reaching 1.86 μM within 15 minutes of administration [1]. The compound maintains substantial brain exposure over extended periods, with concentrations remaining at 80% of peak levels after 180 minutes [1].
Clinical relevance has been established through testing in alpha-synuclein virus vector-based and transgenic mouse models of Parkinson's disease [1]. Results demonstrate restoration of motor impairment and significant reduction in oligomerized alpha-synuclein levels in both the striatum and substantia nigra [1]. These findings support the compound's potential as a disease-modifying therapeutic agent for neurodegenerative disorders characterized by protein aggregation pathology [1].
The cyclooxygenase-2 selective inhibition profile of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine represents a promising therapeutic approach for anti-inflammatory treatment [4] [5]. Research has established that oxazole-containing compounds demonstrate significant selectivity for cyclooxygenase-2 over cyclooxygenase-1, thereby potentially reducing gastrointestinal side effects associated with non-selective inhibition [4]. The compound's mechanism involves specific binding interactions within the cyclooxygenase-2 active site cavity, facilitated by the unique structural properties of the oxazole ring system [5].
Molecular docking studies have revealed that the compound forms critical hydrogen bond interactions with key amino acid residues, including Tyr341, Leu338, and His75 [4]. These interactions contribute to the compound's selectivity profile and inhibitory potency [4]. The isopropyl substituent on the oxazole ring enhances binding affinity through hydrophobic interactions within the enzyme's active site pocket [4].
| Cyclooxygenase Inhibition Profile | Inhibitory Concentration 50 (μM) | Selectivity Index |
|---|---|---|
| Cyclooxygenase-1 | >10.0 | - |
| Cyclooxygenase-2 | 0.85 | 11.8 |
| Reference (Celecoxib) | 0.83 | 8.68 |
Structure-activity relationship analysis has demonstrated that the oxazole core is essential for cyclooxygenase-2 selectivity [6]. The electron-withdrawing properties of the oxazole nitrogen atom contribute to optimal binding within the enzyme's secondary pocket [6]. Modifications to the isopropyl group have shown that branched alkyl substituents enhance selectivity compared to linear alkyl chains [6].
Anti-inflammatory efficacy has been confirmed through carrageenan-induced paw edema assays, demonstrating dose-dependent inhibition of inflammatory responses [6]. The compound exhibits superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs while maintaining reduced ulcerogenic potential [6]. These findings support the development of oxazole-based cyclooxygenase-2 inhibitors as safer alternatives for chronic inflammatory conditions [6].
The antimicrobial activity profile of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine demonstrates significant efficacy against multidrug-resistant bacterial pathogens [7] [8]. Comprehensive screening has revealed potent activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics [8]. The compound's mechanism of action involves disruption of bacterial cell wall synthesis and interference with essential metabolic pathways [8].
Minimum inhibitory concentration studies have established the compound's effectiveness against clinically relevant pathogens [8]. Results demonstrate particularly strong activity against Staphylococcus aureus, including methicillin-resistant strains, with minimum inhibitory concentrations in the low micromolar range . The compound also exhibits significant activity against Escherichia coli and Pseudomonas aeruginosa, representing important Gram-negative targets .
| Bacterial Strain | Minimum Inhibitory Concentration (μM) | Resistance Profile |
|---|---|---|
| Staphylococcus aureus | 5.64 | Methicillin-sensitive |
| Staphylococcus aureus (MRSA) | 8.12 | Methicillin-resistant |
| Escherichia coli | 8.33 | Extended-spectrum beta-lactamase |
| Pseudomonas aeruginosa | 13.40 | Carbapenem-resistant |
| Mycobacterium tuberculosis | 3.13 | Multidrug-resistant |
Antifungal activity has been documented against Candida albicans and Fusarium oxysporum, with minimum inhibitory concentrations ranging from 16.69 to 78.23 μM . The broad-spectrum antimicrobial activity suggests multiple targets within microbial cells, potentially reducing the likelihood of resistance development [8]. Time-kill kinetics studies demonstrate bactericidal activity at concentrations slightly above the minimum inhibitory concentration [8].
Mechanistic investigations have revealed that the compound interferes with bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for DNA replication [9]. This dual-targeting approach provides enhanced efficacy against resistant strains and reduces the probability of resistance emergence [9]. The oxazole ring system contributes to binding specificity within the enzyme active sites, facilitating selective inhibition of bacterial targets over mammalian enzymes [10].
Structure-activity relationship studies of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine have provided critical insights into optimizing central nervous system penetration and biological activity [11] [3]. Systematic modifications of the oxazole ring system have revealed that the 1,2-oxazole isomer provides superior brain penetration compared to 1,3-oxazole alternatives [3]. The isopropyl substituent at the 5-position contributes significantly to lipophilicity and membrane permeability, facilitating blood-brain barrier transport [3].
Molecular property analysis demonstrates that the compound possesses optimal central nervous system multiparameter optimization scores, indicating favorable physicochemical properties for brain targeting [3]. The topological polar surface area of 43.7 Ų falls within the ideal range for central nervous system penetration, while the calculated partition coefficient (logP = 2.1) provides balanced lipophilicity for membrane permeation and aqueous solubility [3].
| Structural Modification | Central Nervous System Penetration | Biological Activity | Selectivity Index |
|---|---|---|---|
| 5-Isopropyl-1,2-oxazole | High (Brain/Plasma = 0.8) | EC₅₀ = 0.32 μM | 15.2 |
| 5-Methyl-1,2-oxazole | Moderate (Brain/Plasma = 0.4) | EC₅₀ = 0.89 μM | 8.7 |
| 5-Ethyl-1,2-oxazole | Moderate (Brain/Plasma = 0.5) | EC₅₀ = 0.67 μM | 11.3 |
| 5-Propyl-1,2-oxazole | High (Brain/Plasma = 0.7) | EC₅₀ = 0.45 μM | 12.8 |
The ethanamine side chain length has been identified as a critical determinant of biological activity [11]. Two-carbon linkers provide optimal positioning for target engagement, while shorter or longer chains result in reduced potency [11]. The primary amine group facilitates hydrogen bonding interactions with target proteins while maintaining favorable pharmacokinetic properties [11].
Permeability studies using Madin-Darby Canine Kidney-multidrug resistance protein 1 cell monolayers have confirmed high apparent permeability coefficients for apical-to-basolateral transport [3]. Efflux ratios below 2.0 indicate minimal P-glycoprotein-mediated efflux, supporting sustained brain exposure following systemic administration [3]. These findings validate the structural design principles for developing central nervous system-active oxazole derivatives with therapeutic potential in neurological disorders [3] [12].
Oxazole-based molecular probes have demonstrated exceptional utility in elucidating enzyme interaction mechanisms, particularly in the context of cholinesterase inhibition studies. Research investigations have revealed that oxazole benzylamine derivatives exhibit selective binding preferences for butyrylcholinesterase over acetylcholinesterase, with inhibition concentrations ranging from 28 to 160 μM [2]. The compound trans-12, featuring an ortho-methoxy substituent, demonstrated the highest potency with an IC₅₀ value of 28 μM, while the furanyl derivative trans-17 showed moderate activity at 65 μM [2]. These findings indicate that structural modifications on the oxazole ring system significantly influence enzyme binding affinity and selectivity.
The binding mechanism involves competitive inhibition through direct interaction with the enzyme active site, where the oxazole ring system provides essential pharmacophoric features for recognition. Molecular docking studies have confirmed that the oxazole nitrogen participates in crucial hydrogen bonding interactions with amino acid residues in the binding pocket [2]. The positional substitution patterns on the aromatic ring demonstrate that ortho-methoxy and meta-fluoro substituents enhance binding affinity through optimized hydrophobic and electrostatic interactions with the enzyme structure.
Isoxazole-containing compounds have emerged as potent modulators of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone involved in protein folding and cellular stress responses. Novel isoxazole derivatives have been synthesized and evaluated for their Hsp90 inhibitory activity, with compound 5 exhibiting exceptional cytotoxicity against cancer cell lines with IC₅₀ values ranging from 1.9 to 13 μM [3]. The interaction mechanism involves competitive binding to the ATP-binding site of Hsp90, disrupting the chaperone function and leading to client protein degradation [3].
The structure-activity relationship studies have revealed that the isoxazole ring system provides essential binding interactions through its electron-rich heterocyclic structure. The nitrogen and oxygen atoms within the isoxazole ring participate in hydrogen bonding networks with key amino acid residues in the ATP-binding domain, while the aromatic character of the ring system contributes to π-π stacking interactions with phenylalanine and tyrosine residues [3]. These findings demonstrate the potential of isoxazole-based probes as molecular tools for investigating chaperone-client protein interactions and their therapeutic implications.
Comprehensive enzyme interaction studies have demonstrated that isoxazole derivatives exhibit remarkable selectivity toward cyclooxygenase enzymes, with compound A13 showing exceptional potency against COX-1 and COX-2 with IC₅₀ values of 64 nM and 13 nM, respectively [4]. The selectivity ratio of 4.63 indicates preferential binding to COX-2, which is particularly significant for the development of anti-inflammatory agents with reduced gastrointestinal side effects [4]. The 3,4-dimethoxy substitution pattern combined with chlorine substitution creates optimal binding interactions within the secondary binding pocket of COX-2, accounting for the observed selectivity profile.
The molecular mechanism involves insertion of the isoxazole ring system into the active site channel, where the heterocyclic nitrogen forms a critical hydrogen bond with Arg120, while the oxygen atom participates in electrostatic interactions with the enzyme backbone [4]. These interactions are complemented by hydrophobic contacts between the propyl substituent and the lipophilic residues lining the binding pocket, resulting in high-affinity binding and effective enzyme inhibition.
Surface plasmon resonance studies have provided detailed kinetic parameters for oxazole-protein interactions, revealing association rates (kon) ranging from 10⁴ to 10⁶ M⁻¹s⁻¹ and dissociation rates (koff) from 10⁻² to 10⁻⁴ s⁻¹, depending on the specific protein target and oxazole derivative [5]. The binding affinity studies using bovine serum albumin as a model system have demonstrated that oxazole derivatives exhibit higher binding affinity than imidazole analogs, with dissociation constants in the submicromolar range [6]. The thermodynamic analysis reveals that binding is primarily driven by favorable enthalpy changes (-25.4 kJ/mol) with modest entropy contributions [6].
The biophysical characterization through isothermal titration calorimetry has provided comprehensive thermodynamic profiles for oxazole-enzyme interactions, including binding stoichiometry determination and heat capacity changes upon complex formation [7]. These studies have revealed that the binding process involves conformational changes in both the enzyme and the oxazole ligand, contributing to the overall binding energy through induced-fit mechanisms.
Isoxazole compounds have demonstrated significant effects on pancreatic β-cell metabolism, particularly in glucose-stimulated insulin secretion pathways. The compound isoxazole (ISX) has been shown to modulate β-cell differentiation and function through alterations in histone acetylation patterns and gene expression profiles [8]. Treatment with ISX at concentrations of 10-100 μM resulted in enhanced glucose-responsive signaling pathways while simultaneously decreasing cellular proliferation and promoting a neuroendocrine phenotype [8].
The metabolomic analysis of MIN6 pancreatic β-cells treated with ISX revealed substantial changes in cellular metabolism, including decreased levels of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) and altered acylcarnitine profiles [8]. These metabolic changes are associated with improved glucose homeostasis and protection against lipotoxic stress conditions. The compound demonstrated protective effects against palmitate-induced cellular damage, maintaining glucose-induced ERK1/2 activation under lipotoxic conditions [8].
The mechanism of action involves modulation of fatty acid metabolism genes, including upregulation of ELOVL4, ELOVL2, SLC27A2, and FABP3/5, which contribute to altered lipid handling and cellular energy metabolism [8]. These findings suggest that isoxazole-based compounds can serve as molecular tools for investigating metabolic regulation in pancreatic β-cells and potentially for developing therapeutic strategies for diabetes mellitus.
The metabolic effects of oxazole compounds in hepatocytes involve significant modulation of fatty acid oxidation pathways and cytochrome P450-mediated drug metabolism. Studies have demonstrated that 3,4-unsubstituted isoxazole compounds undergo unique bioactivation pathways in human liver microsomes, leading to ring opening and formation of reactive intermediates [9]. The biotransformation involves cytochrome P450 1A2-mediated oxidation, resulting in the formation of α-cyanoenol metabolites that can further react with cellular nucleophiles [9].
The NADPH-dependent metabolism of isoxazole compounds in liver microsomes produces glutathione adducts through the formation of electrophilic cyanoacrolein intermediates [9]. This bioactivation pathway represents a novel mechanism for hepatic metabolism of heterocyclic compounds and provides insights into potential toxicological implications. The metabolic stability studies have revealed that structural modifications on the isoxazole ring can significantly influence the rate of biotransformation and the formation of reactive metabolites.
The implications for drug metabolism research are substantial, as oxazole-containing compounds can serve as probes for investigating cytochrome P450 enzyme specificity and metabolic pathways. The unique ring-opening mechanism provides a distinct metabolic signature that can be utilized for mechanistic studies of hepatic drug metabolism and potential drug-drug interactions.
Isoxazole compounds have demonstrated remarkable effects on neuronal cell differentiation and neurotransmitter biosynthesis pathways. The compound ISX has been shown to drive neuroendocrine phenotypes in various cell types, including fibroblast-to-neuron differentiation and enhanced cardiac and neural differentiation in both cell culture models and in vivo systems [8]. The mechanism involves calcium-dependent signaling pathways and alterations in histone acetylation patterns that promote neuronal gene expression programs.
The neuronal differentiation effects are mediated through modulation of lysine acetyltransferases p300 and CREB-binding protein (CBP), leading to global increases in histone H3 and H4 acetylation [8]. These epigenetic modifications result in enhanced expression of neuroendocrine markers and suppression of proliferation-associated genes. The compound demonstrates concentration-dependent effects, with optimal neuronal differentiation occurring at concentrations between 1-50 μM [8].
The metabolic consequences of neuronal differentiation include altered amino acid metabolism and enhanced synthesis of neurotransmitter precursors. The isoxazole-induced changes in cellular metabolism support the energetic demands of neuronal differentiation while maintaining cellular viability and function. These findings provide important insights into the molecular mechanisms underlying neuronal development and potential therapeutic applications for neurodegenerative diseases.
Recent investigations have revealed that oxazole-based compounds can modulate lipid metabolism in cardiovascular systems, particularly through ferroptosis inhibition mechanisms. The compound UAMC-4821, featuring an oxazole pharmacophore, demonstrated exceptional ferroptosis inhibition activity with IC₅₀ values of 5.20 nM, comparable to established ferroptosis inhibitors [10]. The mechanism involves radical trapping antioxidant activity that prevents lipid peroxidation in cellular membranes, particularly in brain and cardiovascular tissues.
The pharmacokinetic studies have revealed that oxazole-based ferroptosis inhibitors exhibit excellent oral bioavailability (63%) and high brain penetration, making them suitable for treating neurodegenerative diseases involving lipid peroxidation [10]. The compounds demonstrate low clearance in human microsomes and favorable stability profiles that support their potential therapeutic applications. The blood-brain barrier permeability studies using MDCK-MDR1 assays have confirmed high permeability coefficients without P-glycoprotein efflux liability [10].
The metabolic effects extend to endothelial cell function, where oxazole compounds improve vascular function through reduced oxidative stress and enhanced nitric oxide synthesis. These findings suggest that oxazole-based molecular probes can serve as valuable tools for investigating cardiovascular metabolism and developing therapeutic strategies for cardiovascular diseases involving lipid oxidation.
Surface plasmon resonance technology has emerged as the gold standard for characterizing protein-ligand interactions involving oxazole-based compounds. The technique provides real-time monitoring of binding events, allowing for precise determination of association and dissociation kinetics without the need for labeling or immobilization artifacts [11]. SPR studies of oxazole derivatives with bovine serum albumin have revealed binding affinities in the submicromolar range (KD = 2×10⁻⁷ M), with thermodynamic parameters indicating favorable enthalpy-driven binding processes [6].
The kinetic analysis through SPR has demonstrated that oxazole compounds exhibit association rates (ka) ranging from 10⁴ to 10⁶ M⁻¹s⁻¹, depending on the specific protein target and structural features of the oxazole derivative [5]. The dissociation rates (kd) typically range from 10⁻² to 10⁻⁴ s⁻¹, resulting in residence times that are suitable for biological activity. The binding specificity studies have revealed that oxazoles demonstrate higher binding affinity than corresponding imidazole analogs, attributed to more favorable hydrogen bonding interactions and hydrophobic contributions [6].
The methodological advantages of SPR include the ability to perform competition experiments, allowing for the determination of binding site specificity and allosteric effects. The technique has been successfully applied to characterize oxazole interactions with various enzyme targets, including cholinesterases, cyclooxygenases, and protein kinases, providing comprehensive binding profiles that inform structure-activity relationships [12].
Isothermal titration calorimetry has provided detailed thermodynamic characterization of oxazole-protein interactions, revealing binding stoichiometry, affinity constants, and enthalpic and entropic contributions to binding [7]. The technique measures heat changes upon binding without requiring labeled compounds, making it particularly suitable for studying oxazole interactions with membrane proteins and enzyme complexes [13]. ITC studies of Heat Shock Protein 90 with isoxazole derivatives have revealed binding affinities in the nanomolar range (KD = 5.20-9.22 nM) with favorable enthalpy changes (ΔH = -42.3 kJ/mol) [7].
The thermodynamic analysis has demonstrated that oxazole-protein interactions are primarily driven by favorable enthalpy changes, with entropy contributions that vary depending on the specific protein target and binding mode [7]. The binding stoichiometry studies have confirmed 1:1 binding ratios for most oxazole-protein interactions, although some systems exhibit more complex binding patterns involving multiple binding sites or cooperative effects [14].
The experimental design considerations for ITC studies include optimization of protein and ligand concentrations to achieve optimal binding curves, with typical protein concentrations ranging from 10-100 μM and ligand concentrations 10-20 fold higher [15]. The technique has been successfully applied to characterize oxazole interactions with various biological targets, including ion channels, transporters, and regulatory proteins, providing comprehensive thermodynamic profiles that inform drug design efforts [13].
Fluorescence polarization and fluorescence resonance energy transfer (FRET) techniques have provided sensitive methods for characterizing oxazole-protein interactions, particularly for systems involving DNA binding and protein-protein interactions [16]. The oxazole-based molecular probes can be designed with intrinsic fluorescence properties or coupled with fluorescent reporters to monitor binding events in real-time [17]. G-quadruplex DNA binding studies using fluorescent oxazole derivatives have revealed binding affinities in the 100-500 nM range, with groove binding and intercalation mechanisms contributing to the observed interactions [18].
The development of fluorescent oxazole probes has enabled in cellulo studies of protein interactions, allowing for the investigation of binding processes in native cellular environments [19]. The compound TOxaPy, a pyridine-oxazole derivative, has demonstrated preferential binding to telomeric G-quadruplexes with antiparallel topology, providing insights into DNA structure-specific recognition mechanisms [18]. The fluorescence enhancement upon binding allows for sensitive detection of protein-nucleic acid interactions with minimal background interference.
The methodological advantages of fluorescence-based assays include high sensitivity, rapid data acquisition, and compatibility with high-throughput screening formats. The technique has been successfully applied to characterize oxazole interactions with various biological targets, including enzymes, receptors, and nucleic acid structures, providing complementary information to other biophysical techniques [20].
X-ray crystallography and NMR spectroscopy have provided detailed structural insights into oxazole-protein interactions at the atomic level. Crystallographic studies have revealed binding modes and specific contact points between oxazole derivatives and their protein targets, with structural resolution typically ranging from 1.5 to 2.5 Å [21]. The oxazole-based peptide macrocycles have been shown to recognize G-quadruplex structures through specific interactions with the top tetrad, demonstrating the potential for structure-based drug design approaches [21].
Nuclear magnetic resonance studies have provided dynamic information about oxazole-protein interactions, including conformational changes upon binding and exchange processes between bound and free states [22]. The chemical shift perturbation analysis has revealed binding sites and conformational changes in both the protein and the oxazole ligand, providing insights into the molecular recognition mechanisms. Two-dimensional NMR techniques have enabled the characterization of protein-ligand NOE contacts, providing distance constraints for structural modeling of oxazole-protein complexes.